N-(2-cyanophenyl)cyclohexanecarboxamide
Description
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29g/mol |
IUPAC Name |
N-(2-cyanophenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C14H16N2O/c15-10-12-8-4-5-9-13(12)16-14(17)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,16,17) |
InChI Key |
FVGCSOLGLUXNTB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC=C2C#N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC=C2C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Substituent Properties
- Substituent Impact :
- Electron-Withdrawing Groups (e.g., CN, Cl) : Enhance binding to receptors like 5-HT₁A due to increased polarity and reduced steric hindrance .
- Electron-Donating Groups (e.g., methoxy) : Improve solubility but may reduce receptor affinity .
- Thiourea Derivatives : Exhibit metal-chelating properties and antimicrobial activity, broadening applications in catalysis and medicine .
Table 2: Pharmacological Profiles of Selected Compounds
Table 3: Hazard Comparison
- Notable Risks: Acetyl-substituted derivatives exhibit higher acute oral toxicity (Category 4) compared to cyano or chloro analogs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-cyanophenyl)cyclohexanecarboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via a two-step process:
Cyclohexanecarbonyl isothiocyanate formation : React cyclohexanecarbonyl chloride with potassium thiocyanate in acetone under reflux (60–70°C, 1–2 hours) .
Condensation with 2-cyanoaniline : Add the amine derivative (e.g., 2-cyanoaniline) to the isothiocyanate intermediate in anhydrous acetone, stirring at room temperature for 4–6 hours. Purify via recrystallization (ethanol/water) or column chromatography (20% ethyl acetate/hexane).
- Optimization : Yield improvements (e.g., from 64% to 66%) can be achieved by controlling stoichiometry (e.g., 2.0 mmol alkyl halide per 1.0 mmol carbonyl chloride) and using catalysts like Cu(I) under photoinduced conditions .
Q. How does the substitution pattern on the phenyl ring influence the compound’s stability and reactivity?
- Methodological Answer : The 2-cyano group introduces steric hindrance and electron-withdrawing effects, reducing nucleophilic attack susceptibility. Computational studies (e.g., DFT) show that para-substituted derivatives exhibit lower energy barriers for rotational isomerism compared to ortho-substituted analogs, impacting conformational stability . Structural analysis via X-ray crystallography reveals that bulky substituents (e.g., naphthalen-1-yl) induce non-planar geometries, affecting intermolecular interactions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirm carboxamide C=O stretch (~1635 cm⁻¹) and N–H bending (~1553 cm⁻¹). Cyanophenyl C≡N appears at ~2220 cm⁻¹ .
- NMR : ¹H NMR detects cyclohexane protons (δ 1.18–2.04 ppm, multiplet) and aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR identifies carbonyl carbons (~175 ppm) and nitrile carbons (~115 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 225.3 for C₁₄H₂₇NO) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data (e.g., bond length vs. DFT predictions)?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals) to explain crystal packing discrepancies. For example, a study on N-(2-chlorophenyl) analogs showed 12% H-bond contributions vs. 8% in DFT models .
- DFT Optimization : Compare B3LYP/6-31G(d) calculations with crystallographic data. Adjust basis sets (e.g., 6-311++G(d,p)) to improve accuracy for polar groups like –CN .
Q. What strategies are effective for evaluating biological activity, particularly serotonin receptor binding?
- Methodological Answer :
- Radiolabeling : Synthesize ¹¹C or ¹⁸F analogs (e.g., ¹¹C-WAY-100635) for PET imaging. Competitive binding assays using 5-HT₁A-transfected cells quantify IC₅₀ values .
- Dynamic PET Analysis : Compare tracer uptake (e.g., ¹⁸F-Mefway vs. ¹⁸F-FCWAY) in vivo to assess receptor density and pharmacokinetics .
Q. How do structural modifications (e.g., replacing cyclohexane with cyclopentane) impact metal-ion chelation?
- Methodological Answer :
- Synthetic Comparison : Replace cyclohexanecarbonyl chloride with cyclopentanecarbonyl chloride during synthesis.
- Chelation Studies : Use UV-Vis titration (e.g., with Cu²⁺ or Fe³⁺) in DMSO. Cyclohexane’s larger cavity size increases stability constants (log K) by 0.5–1.0 units compared to cyclopentane derivatives .
Data Analysis and Contradiction Resolution
Q. How should researchers address inconsistent yields in scaled-up syntheses?
- Methodological Answer :
- Process Optimization : Implement continuous flow systems to enhance mixing and heat transfer, reducing side reactions (e.g., hydrolysis of –CN groups) .
- Statistical Design : Use response surface methodology (RSM) to identify critical factors (e.g., temperature, solvent polarity) affecting yield variations (e.g., 64% vs. 66%) .
Q. What experimental and computational approaches reconcile discrepancies in crystal structure vs. solution-phase conformations?
- Methodological Answer :
- Variable-Temperature NMR : Monitor conformational exchange (e.g., chair-to-boat transitions in cyclohexane) to correlate solution dynamics with rigid crystal structures .
- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMSO vs. chloroform) to explain why solution-phase structures deviate from X-ray data .
Tables for Key Data
Table 1 : Comparative Yields of this compound Derivatives
| Substituent | Synthesis Method | Yield (%) | Reference |
|---|---|---|---|
| 2-Cyanophenyl | Classical (KSCN) | 70–75 | |
| 4-Cyanophenyl | Cu(I)-Catalyzed | 64–66 | |
| Naphthalen-1-yl | Continuous Flow | 82 |
Table 2 : Key Spectroscopic Signatures
| Technique | Functional Group | Signal Range |
|---|---|---|
| FT-IR | C≡N (nitrile) | 2220–2240 cm⁻¹ |
| ¹H NMR | Cyclohexane CH₂ | 1.18–2.04 ppm |
| ¹³C NMR | Carboxamide C=O | 174–176 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
